molecular formula C14H14N2O4 B2804707 1-Methyl-3-(phenylmethoxycarbonylamino)pyrrole-2-carboxylic acid CAS No. 2248393-66-8

1-Methyl-3-(phenylmethoxycarbonylamino)pyrrole-2-carboxylic acid

Cat. No. B2804707
CAS RN: 2248393-66-8
M. Wt: 274.276
InChI Key: QTXAHDUQJLNJSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Methyl-3-(phenylmethoxycarbonylamino)pyrrole-2-carboxylic acid” is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The compound also has a carboxylic acid group attached to the pyrrole ring .


Synthesis Analysis

The synthesis of pyrrole derivatives often involves the condensation of carboxylic acids with amines . For instance, a method for the preparation of N-acylpyrroles involves condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This preparative procedure is highly tolerant of various functional groups .


Molecular Structure Analysis

The molecular structure of “1-Methyl-3-(phenylmethoxycarbonylamino)pyrrole-2-carboxylic acid” is complex due to the presence of multiple functional groups. The pyrrole ring is a key structural feature, and it is one of two monocarboxylic acids of pyrrole . The compound also contains a carboxylic acid group and a phenylmethoxycarbonylamino group .


Chemical Reactions Analysis

Pyrrole derivatives can undergo a variety of chemical reactions. For instance, they can participate in Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines to provide N-substituted pyrroles . In ionic liquids, a highly regioselective N-substitution of pyrrole with alkyl halides, sulfonyl chlorides, and benzoyl chloride can yield substituted pyrroles in excellent yields .

Future Directions

The future directions for research on “1-Methyl-3-(phenylmethoxycarbonylamino)pyrrole-2-carboxylic acid” could involve exploring its potential biological activities, given the known diverse nature of activities of pyrrole derivatives . Additionally, further studies could focus on optimizing its synthesis and exploring its reactivity in various chemical reactions.

properties

IUPAC Name

1-methyl-3-(phenylmethoxycarbonylamino)pyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c1-16-8-7-11(12(16)13(17)18)15-14(19)20-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,15,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTXAHDUQJLNJSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=C1C(=O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-3-(phenylmethoxycarbonylamino)pyrrole-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.